N-(2-chlorophenyl)-2-(2-methoxy-4-methylphenoxy)acetamide
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Overview
Description
N-(2-chlorophenyl)-2-(2-methoxy-4-methylphenoxy)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chlorophenyl group and a methoxy-methylphenoxy group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-(2-methoxy-4-methylphenoxy)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloroaniline and 2-methoxy-4-methylphenol.
Formation of Intermediate: 2-chloroaniline is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form N-(2-chlorophenyl)chloroacetamide.
Coupling Reaction: The intermediate N-(2-chlorophenyl)chloroacetamide is then reacted with 2-methoxy-4-methylphenol in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-2-(2-methoxy-4-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Corresponding substituted derivatives with new functional groups.
Scientific Research Applications
N-(2-chlorophenyl)-2-(2-methoxy-4-methylphenoxy)acetamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-(2-methoxy-4-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-(2-chlorophenyl)-2-(2-methoxy-4-methylphenoxy)acetamide can be compared with other similar compounds, such as:
N-(2-chlorophenyl)-2-(2-methoxyphenoxy)acetamide: Lacks the methyl group on the phenoxy ring.
N-(2-chlorophenyl)-2-(4-methylphenoxy)acetamide: Lacks the methoxy group on the phenoxy ring.
N-(2-chlorophenyl)-2-(2-methoxy-4-ethylphenoxy)acetamide: Contains an ethyl group instead of a methyl group on the phenoxy ring.
The uniqueness of this compound lies in its specific combination of functional groups, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
853331-88-1 |
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Molecular Formula |
C16H16ClNO3 |
Molecular Weight |
305.75 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-2-(2-methoxy-4-methylphenoxy)acetamide |
InChI |
InChI=1S/C16H16ClNO3/c1-11-7-8-14(15(9-11)20-2)21-10-16(19)18-13-6-4-3-5-12(13)17/h3-9H,10H2,1-2H3,(H,18,19) |
InChI Key |
UGZGFCPGOKYYER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC=CC=C2Cl)OC |
Origin of Product |
United States |
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